molecular formula C18H35NO4 B12682195 N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate CAS No. 94139-13-6

N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate

Cat. No.: B12682195
CAS No.: 94139-13-6
M. Wt: 329.5 g/mol
InChI Key: XXONIUDZFGBHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate is a chemical compound with the molecular formula C18H35NO4 and a molecular weight of 329.4748 . It is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate typically involves the reaction of dodecanoic acid with diethanolamine, followed by acetylation. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various esters, ethers, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate involves its surfactant properties, which allow it to reduce surface tension and stabilize emulsions. The compound interacts with molecular targets such as proteins and lipids, facilitating their solubilization and stabilization .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-hydroxyethyl)dodecanamide
  • Lauric acid diethanolamide
  • Lauric diethanolamide
  • N,N-Diethanollauramide

Uniqueness

N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate is unique due to its acetylated form, which enhances its solubility and stability compared to its non-acetylated counterparts. This makes it particularly useful in applications requiring high stability and solubility .

Properties

CAS No.

94139-13-6

Molecular Formula

C18H35NO4

Molecular Weight

329.5 g/mol

IUPAC Name

2-[dodecanoyl(2-hydroxyethyl)amino]ethyl acetate

InChI

InChI=1S/C18H35NO4/c1-3-4-5-6-7-8-9-10-11-12-18(22)19(13-15-20)14-16-23-17(2)21/h20H,3-16H2,1-2H3

InChI Key

XXONIUDZFGBHDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.